molecular formula C18H15FN6O3S2 B11246537 4-(2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

4-(2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Cat. No.: B11246537
M. Wt: 446.5 g/mol
InChI Key: PRRXICMTVJYJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is a complex organic compound that features a combination of fluorophenyl, carbamoyl, and thiadiazole groups

Properties

Molecular Formula

C18H15FN6O3S2

Molecular Weight

446.5 g/mol

IUPAC Name

4-[[2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H15FN6O3S2/c19-11-3-7-13(8-4-11)22-16(28)23-17-24-25-18(30-17)29-9-14(26)21-12-5-1-10(2-6-12)15(20)27/h1-8H,9H2,(H2,20,27)(H,21,26)(H2,22,23,24,28)

InChI Key

PRRXICMTVJYJTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction.

    Coupling Reactions: The final compound is obtained by coupling the intermediate products using reagents such as carbamoyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in studies involving enzyme inhibition and protein binding due to its unique structural features.

    Materials Science: The compound’s stability and reactivity make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-FLUOROPHENYL)CARBAMOYL]PHENYLBORONIC ACID: This compound shares the fluorophenyl and carbamoyl groups but differs in its boronic acid moiety.

    N-(2-FLUOROPHENYL)-4-BORONOBENZAMIDE: Similar in structure but contains a boron atom instead of the thiadiazole ring.

Uniqueness

4-{2-[(5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZAMIDE is unique due to the presence of the 1,3,4-thiadiazole ring, which imparts specific chemical and biological properties not found in its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.